Glecirasib

描述

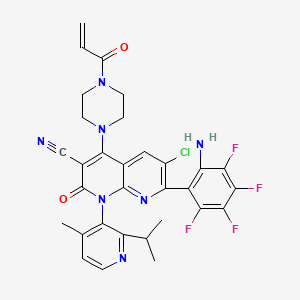

Structure

3D Structure

属性

分子式 |

C31H26ClF4N7O2 |

|---|---|

分子量 |

640.0 g/mol |

IUPAC 名称 |

7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3 |

InChI 键 |

QRRJEUIQLZNPIO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N |

产品来源 |

United States |

Foundational & Exploratory

Glecirasib mechanism of action in KRAS G12C mutant cells

An In-Depth Technical Guide to the Mechanism of Action of Glecirasib in KRAS G12C Mutant Cells

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), results in a constitutively active KRAS protein that is locked in its GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][2] This mutation is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-2% of pancreatic cancers.[1] For years, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep pockets for small-molecule binding.[2] The discovery of an inducible switch-II pocket (S-IIP) in the KRAS G12C mutant protein paved the way for the development of targeted inhibitors.[1][2]

This compound (JAB-21822) is a highly selective, orally bioavailable, and potent covalent inhibitor of KRAS G12C developed by Jacobio Pharmaceuticals.[1][4][5] Preclinical and clinical studies have demonstrated its promising anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors.[6][7][8] This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism involves the specific and irreversible inhibition of the KRAS G12C mutant protein.

-

Covalent Binding: this compound is designed to form a covalent bond with the thiol group of the mutated cysteine residue at position 12 of the KRAS protein.[2]

-

Targeting the Inactive State: The inhibitor selectively binds to KRAS G12C when it is in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound conformation.[1][2][3]

-

Allosteric Inhibition: By binding to the switch-II pocket, this compound allosterically locks the KRAS G12C protein in this inactive state.[2] This prevents the exchange of GDP for guanosine triphosphate (GTP), which is required for KRAS activation.[1][3]

-

Blocking Downstream Signaling: By trapping KRAS G12C in the "off" state, this compound effectively blocks its ability to interact with and activate downstream effector proteins, thereby inhibiting the oncogenic signaling cascades that drive tumor growth and survival.[1][2][4]

Inhibition of Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways. This compound's inhibition of KRAS G12C effectively suppresses these pathways.

-

MAPK Pathway: This is the canonical KRAS signaling pathway. Preclinical studies have shown that this compound potently inhibits the phosphorylation of ERK (p-ERK), a key downstream kinase in this cascade, in a dose-dependent manner.[1][6][9] This inhibition leads to cell-cycle arrest and a reduction in tumor cell proliferation.[6][10]

-

PI3K-AKT Pathway: this compound also substantially reduces the phosphorylation of AKT (p-AKT), indicating the suppression of the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[6][9][10]

The diagram below illustrates the KRAS signaling pathway and the specific point of intervention by this compound.

Quantitative Data on this compound's Potency and Selectivity

Biochemical and cellular assays have been used to quantify the potency and selectivity of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 2.28 nmol/L | GDP-bound KRAS G12C | SOS1-mediated nucleotide exchange | [9] |

| k_inact_/K_I_ | 16,351 M⁻¹s⁻¹ | GDP-bound KRAS G12C | SOS1-mediated nucleotide exchange | [9] |

| Selectivity | >1,000-fold | KRAS G12C vs. WT KRAS, HRAS, NRAS | Biochemical assays | [9] |

| Selectivity | >500-fold | KRAS G12C vs. WT KRAS | Biochemical and cellular assays | [9] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Lines | Assay Type | Reference |

| p-ERK Inhibition (IC₅₀) | Median 10.9 nmol/L | Panel of KRAS G12C mutant cancer cells | p-ERK inhibition assay | [9] |

| Anti-proliferative Activity | Subnanomolar IC₅₀ | Multiple KRAS G12C mutant cell lines | 3D cell viability assays | [1] |

Clinical Efficacy of this compound Monotherapy

Clinical trials have demonstrated the efficacy of this compound across various solid tumors harboring the KRAS G12C mutation.

Table 3: Summary of Clinical Trial Results for this compound

| Tumor Type | Trial | N | ORR (Confirmed) | DCR | Median PFS | Median OS | Reference |

| NSCLC (previously treated) | NCT05009329 (Pivotal Phase 2) | 119 | 47.9% | 86.3% | 8.2 months | 13.6 months | [1][7] |

| Pancreatic Cancer (PDAC) | Pooled (NCT05009329, NCT05002270) | 31-32 | 41.9% - 46.9% | 96.4% | 5.5 - 5.6 months | 10.7 - 10.8 months | [1][11] |

| Other Solid Tumors (pooled) | Pooled (NCT05009329, NCT05002270) | 48 | 50.0% | 93.8% | 6.9 months | 10.8 months | [1][11] |

| Biliary Tract Cancer | Pooled Analysis | 7 | 71.4% | - | - | - | [11] |

| Small Intestinal Cancer | Pooled Analysis | 4 | 100% | - | - | - | [11] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Rationale for Combination Therapies

Despite promising initial responses, acquired resistance to KRAS G12C inhibitors can develop.[6] A common resistance mechanism involves the reactivation of the MAPK pathway through upstream feedback mechanisms, such as signaling via the epidermal growth factor receptor (EGFR).[12] This provides a strong rationale for combination therapies.

-

With SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS, promoting its activation. Combining this compound with a SHP2 inhibitor (like JAB-3312/sitneprotafib) can create a more comprehensive blockade of the RAS-MAPK pathway, potentially overcoming resistance and enhancing anti-tumor activity.[2][12]

-

With EGFR Inhibitors: In colorectal cancer, EGFR signaling is a key mechanism of resistance. Combining this compound with an EGFR inhibitor (like cetuximab) has shown synergistic effects in preclinical models, suggesting this combination may overcome resistance.[9]

References

- 1. oncodaily.com [oncodaily.com]

- 2. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Efficacy and safety of this compound in solid tumors with KRAS G12C mutation: A pooled analysis of two phase I/II trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. targetedonc.com [targetedonc.com]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of this compound in solid tumors with KRAS G12C mutation: A pooled analysis of two phase I/II trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Glecirasib: A Comprehensive Technical Overview of its Molecular Structure and Chemical Properties for Drug Development Professionals

An In-depth Guide for Researchers and Scientists

Glecirasib (also known as JAB-21822) is an investigational, orally available small molecule inhibitor that has shown significant promise in targeting the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Developed by Jacobio Pharmaceuticals, this potent and highly selective covalent inhibitor is currently in late-stage clinical development and represents a significant advancement in the quest for effective therapies against previously "undruggable" targets.[1][3] This technical guide provides a detailed overview of the molecular structure, chemical properties, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound possesses a unique and complex molecular architecture, meticulously designed through structure-based drug design to achieve high potency and selectivity.[4] Its chemical identity is well-defined by various nomenclature and registry systems.

The fundamental structure of this compound is built upon a 1,8-naphthyridine-3-carbonitrile (B1524053) scaffold.[4] Key substitutions on this core are responsible for its specific binding and inhibitory activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile[5] |

| SMILES String | CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N[5] |

| InChI | InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3[5] |

| InChIKey | QRRJEUIQLZNPIO-UHFFFAOYSA-N[5] |

| CAS Number | 2657613-87-9[2] |

Physicochemical Properties

The chemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profile, including its oral bioavailability and ability to reach its target protein within the cell.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₂₆ClF₄N₇O₂[6] |

| Molecular Weight | 640.03 g/mol [6][7] |

| XLogP3 | 4.4[8] |

| Hydrogen Bond Donor Count | 1[8] |

| Hydrogen Bond Acceptor Count | 11[8] |

| Rotatable Bond Count | 5[8] |

| Topological Polar Surface Area | 119 Ų[8] |

| Solubility | Soluble in DMSO (10 mg/mL) and Ethanol (25 mg/mL); Insoluble in water.[9] |

Mechanism of Action and KRAS G12C Signaling Pathway

This compound is a potent and irreversible inhibitor of the KRAS G12C mutant protein.[3] The Kirsten rat sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[10] The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][3]

This compound is designed to selectively and irreversibly bind to the mutant cysteine residue of KRAS G12C in its inactive, GDP-bound state.[1][3] This covalent binding occurs in a newly discovered allosteric regulatory site known as the switch-II pocket.[1][3] By locking KRAS G12C in this inactive conformation, this compound effectively blocks its ability to engage with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive tumor growth.[1][3] This targeted action leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1][3]

The primary downstream pathways inhibited by this compound are the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[1][3] Preclinical studies have demonstrated that this compound potently suppresses the phosphorylation of ERK and AKT in cancer cells harboring the KRAS G12C mutation.[4][11]

Preclinical and Clinical Efficacy

This compound has demonstrated potent anti-tumor activity in a range of preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials.[1][12]

Table 3: Preclinical Activity of this compound

| Assay | Cell Line/Model | Result |

| SOS1-mediated nucleotide exchange assay | Biochemical | IC₅₀: 2.28 nmol/L[4] |

| p-ERK Inhibition Assay | KRAS G12C mutant cancer cells | Median IC₅₀: 10.9 nmol/L[11] |

| Cell Viability Assay | KRAS G12C mutant cancer cells | Median IC₅₀: 11.8 nmol/L[11] |

| In Vivo Xenograft Model | NCI-H1373 xenograft mice | Tumor growth inhibition at 10 mg/kg daily oral dose[2] |

Table 4: Clinical Efficacy of this compound Monotherapy (Pooled data from NCT05009329 & NCT05002270 as of Sep 8, 2023)

| Tumor Type | Number of Patients | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 28 | 46.4% | 96.4% | 5.5 months |

| Other Solid Tumors | 19 | 52.6% | 84.2% | 7.0 months |

Data from a pooled analysis of two Phase 1/2 trials in patients with KRAS G12C mutated solid tumors (excluding NSCLC and CRC).[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay is used to determine the potency of inhibitors against GDP-bound KRAS G12C.

Methodology Summary: The assay measures the rate of exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, catalyzed by the guanine (B1146940) nucleotide exchange factor SOS1.[4] this compound is pre-incubated with KRAS G12C before the addition of SOS1 and the fluorescent GTP.[4] The inhibition of the fluorescence signal, which corresponds to the inhibition of nucleotide exchange, is measured to determine the IC₅₀ value of the compound.[4]

p-ERK Inhibition and Cell Viability Assays

These cell-based assays assess the ability of this compound to inhibit downstream signaling and reduce the viability of cancer cells with the KRAS G12C mutation.

Methodology Summary:

-

p-ERK Inhibition: KRAS G12C mutant cancer cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).[4] Cell lysates are then collected, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting or ELISA to determine the IC₅₀ for p-ERK inhibition.[4][11]

-

Cell Viability: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations for an extended period (e.g., 6 days).[4] Cell viability is then assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®) that measures ATP content, which is proportional to the number of viable cells. The IC₅₀ for cell viability is then calculated.[11]

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy and safety of this compound in a living organism.

Methodology Summary:

-

Model: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H1373) are implanted into immunocompromised mice to establish tumors.[2]

-

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules (e.g., daily).[2]

-

Endpoints: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity, respectively.[2] Pharmacokinetic/pharmacodynamic (PK/PD) studies may also be conducted to correlate drug exposure with target inhibition (e.g., p-ERK levels in tumor tissue).[4]

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C, characterized by a well-defined molecular structure and favorable chemical properties for oral administration. Its mechanism of action, which involves the irreversible locking of KRAS G12C in an inactive state, leads to the effective suppression of oncogenic signaling pathways. Extensive preclinical and clinical data have demonstrated its significant anti-tumor activity and a manageable safety profile, positioning this compound as a promising therapeutic agent for patients with KRAS G12C-mutated cancers.[1] Continued research and ongoing clinical trials will further elucidate its full potential in various therapeutic settings.[1][13]

References

- 1. oncodaily.com [oncodaily.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jacobiopharma.com [jacobiopharma.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | C31H26ClF4N7O2 | CID 157827766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. selleckchem.com [selleckchem.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. Jacobio Pharma Presents Data of this compound in Patients with Pancreatic Cancer and Other Solid Tumors at the 2024 ASCO GI [prnewswire.com]

Glecirasib's Impact on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glecirasib (JAB-21822), a highly selective and irreversible covalent inhibitor of the KRAS G12C mutation, has demonstrated significant promise in the treatment of various solid tumors. This guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate pathways crucial for cell proliferation and survival.[1] Oncogenic mutations, such as the G12C substitution, impair the GTP hydrolysis process, locking KRAS in a constitutively active state.[1] This leads to the persistent activation of downstream pro-tumorigenic signaling cascades.[1][3]

This compound is specifically designed to target the cysteine residue of the KRAS G12C mutant protein.[1][3] It covalently binds to this mutant protein, trapping it in its inactive GDP-bound conformation.[1][3] This irreversible binding effectively "switches off" the hyperactive KRAS G12C, thereby inhibiting downstream signaling pathways, which in turn suppresses tumor cell proliferation and induces apoptosis (programmed cell death).[1][4]

Key Downstream Signaling Pathways Modulated by this compound

Preclinical studies have elucidated that this compound's therapeutic effects are primarily mediated through the inhibition of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][3]

The RAF-MEK-ERK (MAPK) Signaling Cascade

The MAPK pathway is a central regulator of cell growth, differentiation, and survival. Constitutive activation of this pathway, driven by mutant KRAS G12C, is a hallmark of many cancers. This compound treatment potently inhibits this cascade, as evidenced by a significant reduction in the phosphorylation of ERK (p-ERK), a key downstream effector.[1][3]

The PI3K-AKT Signaling Pathway

The PI3K-AKT pathway is another critical signaling axis that promotes cell survival, growth, and proliferation. Preclinical data demonstrates that this compound treatment leads to a substantial reduction in the phosphorylation of AKT (p-AKT), indicating the inhibition of this pathway as well.[1][3]

References

- 1. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncodaily.com [oncodaily.com]

- 3. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]

Glecirasib: An In-Depth Technical Review of In Vitro Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of Glecirasib (JAB-21822), a potent and selective covalent inhibitor of the KRAS G12C mutation. The data and protocols summarized herein are derived from key preclinical studies to support further research and development efforts in oncology.

Executive Summary

This compound is an investigational small molecule inhibitor that demonstrates high potency and selectivity against cancer cells harboring the KRAS G12C mutation. Preclinical in vitro studies have established its mechanism of action, which involves the irreversible binding to the mutant cysteine-12 residue of KRAS G12C, locking it in an inactive, GDP-bound state.[1] This targeted inhibition effectively blocks downstream oncogenic signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to potent anti-proliferative effects, cell cycle arrest, and induction of apoptosis in a range of KRAS G12C-mutant cancer cell lines.[2][3] Quantitative analyses reveal subnanomolar to low nanomolar IC₅₀ values in both biochemical and cell-based assays, underscoring its potential as a promising therapeutic agent.[2]

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling.[1] Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair GTP hydrolysis, leading to a constitutively active GTP-bound state that drives tumorigenesis.

This compound is designed to specifically target the mutant cysteine residue present in KRAS G12C. It forms an irreversible covalent bond with this residue, trapping the KRAS G12C protein in its inactive GDP-bound conformation.[1] This prevents the engagement of downstream effector proteins, thereby inhibiting aberrant signaling through critical pathways that control cell proliferation and survival.[2]

References

Preclinical Profile of Glecirasib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Glecirasib (JAB-21822) is a highly selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Developed by Jacobio Pharmaceuticals, this agent has demonstrated promising anti-tumor activity in preclinical models, warranting its progression into clinical trials.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical biological and experimental workflows.

Pharmacokinetics: In Vivo Profile

Preclinical studies have highlighted the favorable pharmacokinetic properties of this compound, including high oral bioavailability.[1] In a key preclinical study using female NOD SCID mice bearing NCI-H358 lung cancer xenografts, the concentration of this compound in both plasma and tumor tissue was quantified over time following a single oral administration.

The data reveals that this compound reaches its peak concentration in both plasma and tumor at approximately 2 hours post-administration.[4] As expected, the exposure of this compound in both plasma and tumor tissue increased with a higher dose.[4] After 8 hours, the this compound concentrations in both plasma and tumor at the 30 mg/kg dose, as well as the plasma concentration at the 100 mg/kg dose, fell below the lower limit of quantification, suggesting a relatively rapid clearance from the systemic circulation.[4]

Table 1: Pharmacokinetics of this compound in NCI-H358 Xenograft Model

| Time Point (hours) | Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) |

| 2 | 30 | Value not explicitly stated, but corresponds to peak concentration | Value not explicitly stated, but corresponds to peak concentration |

| 4 | 30 | Declining from peak | Declining from peak |

| 8 | 30 | < 1 | < 5.5 |

| 2 | 100 | Value not explicitly stated, but corresponds to peak concentration | Value not explicitly stated, but corresponds to peak concentration |

| 4 | 100 | Declining from peak | Sustained near peak |

| 8 | 100 | < 1 | Remains above lower limit of quantification |

Note: Specific mean concentration values at each time point were presented graphically in the source material. The table reflects the trends and limits of quantification mentioned.[4]

Pharmacodynamics: Target Engagement and Anti-Tumor Efficacy

This compound potently and selectively inhibits KRAS G12C, leading to the suppression of downstream signaling pathways, primarily the MAPK pathway, and consequently inhibiting cancer cell viability and tumor growth.[5]

In Vitro Potency

In biochemical and cellular assays, this compound has demonstrated high potency against KRAS G12C and substantial selectivity over wild-type KRAS and other RAS isoforms.[5] This translates to potent inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling, and robust inhibition of cell viability in KRAS G12C-mutant cancer cell lines.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Cancer Type | IC₅₀ (nM) |

| p-ERK Inhibition | NCI-H358 | Non-Small Cell Lung Cancer | 10.9 (median for 7 KRAS G12C lines) |

| MIA PaCa-2 | Pancreatic Cancer | Specific value not provided | |

| SW1573 | Non-Small Cell Lung Cancer | Specific value not provided | |

| Cell Viability | Ba/F3 (KRAS G12C) | Pro-B Cell Line | 17.9 |

| Ba/F3 (HRAS G12C) | Pro-B Cell Line | 5.32 | |

| Ba/F3 (NRAS G12C) | Pro-B Cell Line | 2.02 |

In Vivo Pharmacodynamics and Efficacy

The pharmacokinetic profile of this compound is directly correlated with its pharmacodynamic effects in vivo. Following oral administration in the NCI-H358 xenograft model, a dose-dependent inhibition of p-ERK was observed, with maximal suppression occurring between 2 to 4 hours, coinciding with the peak plasma and tumor concentrations of the drug.[4] Importantly, once-daily dosing of this compound led to sustained inhibition of ERK phosphorylation for at least 24 hours and induced significant tumor regression in multiple xenograft models.[5]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| NCI-H1373 | Non-Small Cell Lung Cancer | Daily, Oral | Tumor Regression |

| NCI-H358 | Non-Small Cell Lung Cancer | Daily, Oral | Tumor Regression |

| MIA PaCa-2 | Pancreatic Cancer | Daily, Oral | Tumor Growth Inhibition |

| LUN156 (PDX) | Non-Small Cell Lung Cancer | Daily, Oral | Tumor Growth Inhibition |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

References

- 1. oncodaily.com [oncodaily.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]

Glecirasib: A Technical Deep Dive into its Inhibition of Tumor Growth in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective and potent covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in various solid tumors.[1][2] This technical guide provides an in-depth analysis of the preclinical xenograft studies that have elucidated the efficacy and mechanism of action of this compound in inhibiting tumor growth. The data presented herein is crucial for understanding its therapeutic potential and guiding further research and clinical development. This compound irreversibly binds to the mutant cysteine residue at position 12 of the GDP-bound KRAS G12C protein, locking it in an inactive state and thereby blocking downstream oncogenic signaling pathways.[2]

Mechanism of Action: Targeting the KRAS G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] The G12C mutation leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation and survival.[1] this compound is designed to specifically target this mutated protein.

Signaling Pathway Inhibition

This compound effectively inhibits the downstream signaling cascades mediated by hyperactive KRAS G12C. A primary pathway affected is the MAPK/ERK pathway. Preclinical studies have demonstrated that this compound leads to a significant, dose-dependent reduction in the phosphorylation of ERK (p-ERK) in KRAS G12C mutant cancer cells.[3][4] This inhibition of a key downstream effector disrupts the signaling that drives tumor cell proliferation.

Efficacy in Xenograft Models: Quantitative Analysis

This compound has demonstrated significant anti-tumor activity in various xenograft models, including those for non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer.[1] The following tables summarize the key quantitative data from these preclinical studies.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

| Cell Line | Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NCI-H358 | Flank Xenograft | This compound (10 mg/kg) | Oral, Once Daily | Tumor Regression | [3] |

| NCI-H1373 | Flank Xenograft | This compound (10 mg/kg) | Oral, Once Daily | Tumor Regression | [3] |

| LUN156 | Patient-Derived Xenograft (PDX) | This compound (100 mg/kg) | Oral, Once Daily | Prolonged Tumor Regression | [3] |

Pancreatic Cancer Xenograft Model

| Cell Line | Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MIA PaCa-2 | Flank Xenograft | This compound (10 mg/kg) | Oral, Once Daily | Tumor Regression | [3] |

Detailed Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of this compound in xenograft models is outlined below. Specific parameters may vary between studies.

Key Methodological Details

-

Cell Lines and Culture: KRAS G12C mutant cell lines such as NCI-H358 (NSCLC), NCI-H1373 (NSCLC), and MIA PaCa-2 (pancreatic cancer) are cultured under standard conditions.

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of the human tumor xenografts.

-

Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses. A vehicle control group is included in all studies.

-

Pharmacodynamic (PD) Analysis: To assess target engagement, tumor tissues can be collected at various time points after dosing to measure the levels of p-ERK and other downstream biomarkers.[3]

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Synergistic Effects in Combination Therapies

The anti-tumor activity of this compound can be enhanced when used in combination with other targeted agents. Preclinical studies have shown synergistic effects when this compound is combined with cetuximab (an EGFR inhibitor) or JAB-3312 (a SHP2 inhibitor).[4] This suggests that dual blockade of compensatory signaling pathways may be a promising strategy to overcome potential resistance mechanisms.

Conclusion

This compound has demonstrated robust and dose-dependent anti-tumor efficacy in a range of preclinical xenograft models harboring the KRAS G12C mutation. Its mechanism of action, involving the irreversible inhibition of KRAS G12C and subsequent suppression of downstream signaling, is well-supported by pharmacodynamic data. The significant tumor regression observed in these models, both as a monotherapy and in combination with other targeted agents, underscores the strong therapeutic potential of this compound for patients with KRAS G12C-mutated cancers. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and clinical application of this promising therapeutic agent.

References

The Unyielding Bond: A Technical Guide to the Covalent Inhibition of KRAS G12C by Glecirasib

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of covalently targeting the cysteine-12 residue of the KRAS G12C mutant protein has marked a paradigm shift in the treatment of cancers driven by this oncogene. Glecirasib (JAB-21822) has emerged as a potent, selective, and irreversible inhibitor of KRAS G12C, demonstrating promising anti-tumor activity. This technical guide provides an in-depth examination of the mechanism of action of this compound, with a specific focus on the formation of the covalent bond with cysteine-12. We will explore the key biochemical and cellular assays used to characterize this interaction, present quantitative data on its potency and selectivity, and provide detailed experimental protocols to aid in the replication and further investigation of its properties. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's covalent targeting of KRAS G12C.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] For decades, KRAS was considered an "undruggable" target due to its smooth protein surface and the high affinity of its GTP-binding pocket.[2] The specific mutation of glycine (B1666218) to cysteine at codon 12 (G12C) is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] This mutation traps KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1]

The discovery of a druggable allosteric pocket, known as the Switch-II pocket (S-IIP), in the GDP-bound (inactive) state of KRAS G12C, opened a new avenue for therapeutic intervention.[3] this compound is a next-generation, orally bioavailable, covalent inhibitor designed to specifically and irreversibly bind to the mutant cysteine-12 residue within this pocket.[2][3]

Mechanism of Covalent Binding

This compound's mechanism of action is centered on its ability to form a stable, covalent bond with the thiol group of the cysteine-12 residue in the GDP-bound KRAS G12C protein.[2] This irreversible binding locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][4] This targeted inhibition of oncogenic signaling ultimately leads to reduced tumor cell proliferation and the induction of apoptosis.[2][3]

The covalent interaction is facilitated by a reactive electrophilic group within the this compound molecule that specifically targets the nucleophilic thiol of the cysteine-12 residue. This targeted covalent approach provides high potency and prolonged duration of action, as the inhibition is not dependent on maintaining high circulating drug concentrations.

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy of this compound has been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high potency against KRAS G12C and its selectivity over wild-type (WT) KRAS and other RAS isoforms.

| Biochemical Assay | Parameter | Value | Reference |

| SOS1-mediated Nucleotide Exchange Assay | IC50 (GDP-bound KRAS G12C) | 2.28 nmol/L | [5] |

| Covalent Inhibition Kinetics | kinact/KI | 16,351 M-1s-1 | [5] |

| Selectivity vs. other RAS isoforms | Fold Selectivity (vs. KRAS WT, HRAS WT, NRAS WT) | >1,000-fold | [5] |

| Cellular Assay | Cell Line | Parameter | Value | Reference |

| p-ERK Inhibition Assay | KRAS G12C mutant cancer cells | IC50 | Potent inhibition | [5] |

| Cell Viability Assay | KRAS G12C mutant cancer cell lines (NCI-H1373, NCI-H385, MIA PaCa-2) | Median IC50 | 11.8 nmol/L | [4] |

| Cell Viability Assay | Non-KRAS G12C cancer cell lines | Median IC50 | 8,159 nmol/L | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to KRAS G12C.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is catalyzed by the Son of Sevenless 1 (SOS1) guanine (B1146940) nucleotide exchange factor.

Materials:

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Recombinant human SOS1 protein

-

Guanosine triphosphate (GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

This compound

-

384-well microplates

-

Plate reader capable of detecting fluorescence polarization or TR-FRET

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add GDP-loaded KRAS G12C protein to each well.

-

Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a fluorescently labeled GTP analog.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the fluorescence polarization or TR-FRET signal using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

p-ERK Inhibition Assay (Western Blot)

This cellular assay assesses the ability of this compound to inhibit the downstream signaling of KRAS G12C by measuring the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

KRAS G12C mutant and wild-type cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in 96-well opaque-walled plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Cysteine Proteome Profiling by Mass Spectrometry

This advanced technique is used to assess the selectivity of this compound by identifying all cysteine residues across the proteome that it covalently modifies.

General Workflow:

-

Treat KRAS G12C mutant cells with this compound or a vehicle control.

-

Lyse the cells and digest the proteome into peptides.

-

Enrich for this compound-modified peptides, for example, by using an affinity-tagged version of the drug or through specific chromatographic methods.

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the specific cysteine-containing peptides that have been modified by this compound by searching the MS/MS data against a protein sequence database, including the mass shift corresponding to the adducted drug.

-

Quantify the relative abundance of the modified peptides between the this compound-treated and control samples to assess the extent of on-target and off-target modification. A highly selective inhibitor like this compound is expected to primarily modify Cys12 of KRAS G12C.[4][5]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflow of the experimental procedures described above.

References

- 1. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Glecirasib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective and potent covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein.[1][2] The KRAS G12C mutation is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[3] this compound irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[2] This action effectively blocks downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, leading to inhibition of tumor cell proliferation and induction of apoptosis.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Activity of this compound in KRAS G12C Mutant and Wild-Type Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency and selectivity for cells harboring the KRAS G12C mutation.

| Cell Line | Cancer Type | KRAS Status | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 10.9 | 11.8 |

| NCI-H1373 | NSCLC | G12C | 8.7 | 7.9 |

| MIA PaCa-2 | Pancreatic | G12C | 12.5 | 15.6 |

| SW837 | Colorectal | G12C | 9.8 | 10.2 |

| SW1463 | Colorectal | G12C | 11.5 | 13.5 |

| NCI-H1792 | NSCLC | G12C | - | 9.7 |

| SW1573 | NSCLC | G12C | - | 12.1 |

| A549 | NSCLC | G12S | >10000 | >10000 |

| HCT116 | Colorectal | G13D | >10000 | >10000 |

| Capan-2 | Pancreatic | G12V | 5787 | 8159 |

Data compiled from supplementary materials in Cancer Research Communications.[6]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: this compound's mechanism of action.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

KRAS G12C mutant and wild-type cancer cell lines

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for p-ERK and p-AKT

This protocol assesses the inhibitory effect of this compound on downstream KRAS signaling.

Materials:

-

KRAS G12C mutant cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (typical dilutions: 1:1000 for phospho-antibodies, 1:2000 for total protein antibodies).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash again and visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize phospho-protein levels to total protein levels.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by this compound through caspase-3 and -7 activation.

Materials:

-

KRAS G12C mutant cells (e.g., NCI-H358)

-

96-well opaque-walled plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate and incubate overnight.

-

Treat cells with this compound (e.g., 1 µM) or a positive control (e.g., staurosporine) for various time points (e.g., 24, 48, 72 hours).

-

-

Caspase-Glo® 3/7 Assay:

-

Follow the manufacturer's protocol. Briefly, add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure luminescence.

-

Normalize the results to a vehicle-treated control to determine the fold-increase in caspase activity.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

-

KRAS G12C mutant cells

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells in 6-well plates and treat with this compound (e.g., 100 nM, 1 µM) for 24 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Resuspend the pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at 4°C for at least 2 hours or overnight.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

In Vitro Combination Studies

This compound has shown synergistic effects when combined with other targeted agents like the EGFR inhibitor cetuximab and the SHP2 inhibitor JAB-3312 (sitneprotafib).[4]

Protocol Outline:

-

Experimental Setup:

-

Use a matrix-based experimental design with serial dilutions of this compound and the combination drug (cetuximab or JAB-3312).

-

For example, use a 7x7 matrix of concentrations centered around the IC50 values of each drug.

-

-

Assay Performance:

-

Perform a cell viability assay (as described in Protocol 1) with the combination treatments for 72-96 hours.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each combination.

-

Determine synergy using a synergy model such as the Bliss independence model or the Loewe additivity model. Synergy scores (e.g., from SynergyFinder) can quantify the degree of interaction.

-

Conclusion

These protocols provide a framework for the in vitro characterization of this compound. By employing these methods, researchers can effectively evaluate its anti-proliferative and pro-apoptotic activity, confirm its mechanism of action by analyzing downstream signaling pathways, and explore its potential in combination therapies. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the further development of this promising targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Data from this compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - Cancer Research Communications - Figshare [aacr.figshare.com]

- 3. oncodaily.com [oncodaily.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Glecirasib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for utilizing Glecirasib, a potent and selective covalent inhibitor of KRAS G12C, in various in vitro assays. The information is intended to guide researchers in accurately assessing the biochemical and cellular activity of this compound.

Overview of this compound

This compound (JAB-21822) is a highly selective, orally active inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1] This modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[2][3][4] Preclinical studies have demonstrated its potent anti-tumor activity in cell lines and xenograft models harboring the KRAS G12C mutation.[5]

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay and cell line used. The following tables summarize reported IC50 values and recommended concentration ranges for key in vitro experiments.

Table 1: this compound IC50 Values in KRAS G12C Mutant Cell Lines

| Cell Line | Assay Type | IC50 (nM) | Reference |

| NCI-H358 | Phospho-ERK Inhibition | 7.3 | [6] |

| NCI-H358 | Cell Viability | 23 | [6] |

| MIA PaCa-2 | Cell Viability | Subnanomolar | [5] |

| Various KRAS G12C lines | Cell Viability | Subnanomolar | [5] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Recommended Concentration Range | Notes |

| Cell Viability (e.g., CellTiter-Glo) | 0.1 nM - 10 µM | To determine a full dose-response curve and calculate the IC50 value. |

| Western Blot (p-ERK, p-AKT) | 10 nM - 1 µM | A 2-hour treatment is often sufficient to observe significant inhibition of downstream signaling. |

| Biochemical Assays (e.g., SOS1-mediated nucleotide exchange) | 0.1 nM - 1 µM | To determine the direct inhibitory effect on KRAS G12C activity. |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[7][8][9][10]

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358[11][12][13][14][15], MIA PaCa-2[16][17][18][19][20], SW1573[4][21][22][23][24])

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blot for Phospho-ERK and Phospho-AKT

This protocol provides a general procedure for analyzing the inhibition of KRAS downstream signaling.

Materials:

-

KRAS G12C mutant cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-ERK1/2, total ERK1/2, p-AKT, total AKT)

-

HRP-conjugated secondary antibodies

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or DMSO for 2 hours. c. Wash cells twice with ice-cold PBS.[28][29] d. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[28][29][30] e. Incubate on ice for 30 minutes.[30] f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[30] g. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2][7][10][25][26]

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]

-

SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run the electrophoresis.[31][32][33] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[31][32][33][34]

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[9][32] b. Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Recommended dilutions: p-ERK1/2 (1:1000), total ERK1/2 (1:1000), p-AKT (1:1000), total AKT (1:1000) in blocking buffer. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

-

Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[3][8][27] b. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound in cell-based assays.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. SW-1573 Cells [cytion.com]

- 5. oncodaily.com [oncodaily.com]

- 6. This compound (JAB-21822) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cyagen.com [cyagen.com]

- 12. NCI-H358 Cells [cytion.com]

- 13. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]

- 14. DepMap Cell Line Summary [depmap.org]

- 15. NF Data Portal [nf.synapse.org]

- 16. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mutant KRAS Cell Lines - NCI [cancer.gov]

- 19. DepMap Cell Line Summary [depmap.org]

- 20. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]

- 21. DepMap Cell Line Summary [depmap.org]

- 22. Cellosaurus cell line SW1573 (CVCL_1720) [cellosaurus.org]

- 23. Loss of wild type KRAS in KRASMUT lung adenocarcinoma is associated with cancer mortality and confers sensitivity to FASN inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellosaurus cell line SW1573/S1 (CVCL_A5BA) [cellosaurus.org]

- 25. qb3.berkeley.edu [qb3.berkeley.edu]

- 26. Pierce BCA Protein Assay Protocol [protocols.io]

- 27. licorbio.com [licorbio.com]

- 28. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 29. origene.com [origene.com]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. bostonbioproducts.com [bostonbioproducts.com]

- 32. home.sandiego.edu [home.sandiego.edu]

- 33. neobiotechnologies.com [neobiotechnologies.com]

- 34. Western blot transfer techniques | Abcam [abcam.com]

Application Notes and Protocols: Detection of p-ERK Inhibition by Glecirasib Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer and colorectal cancer.[1][2][3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[3] The G12C mutation results in a constitutively active KRAS protein, leading to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][3]

This compound covalently binds to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state.[1][2] This action blocks the downstream signaling cascade, leading to reduced phosphorylation of key effector proteins, including ERK.[4][5] The phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 and Thr185/Tyr187, respectively) is a critical indicator of MAPK pathway activation.[6][7] Therefore, assessing the levels of phosphorylated ERK (p-ERK) is a reliable method to determine the cellular potency and mechanism of action of this compound.

These application notes provide a detailed protocol for performing a Western blot to quantify the reduction in p-ERK levels in cancer cell lines harboring the KRAS G12C mutation following treatment with this compound.

Signaling Pathway and Experimental Rationale

The diagram below illustrates the KRAS signaling pathway and the mechanism of action of this compound. Under normal conditions, growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. The KRAS G12C mutation leads to constitutive activation of this pathway. This compound selectively inhibits the mutated KRAS G12C, thereby preventing the phosphorylation and activation of ERK.

Figure 1: KRAS G12C signaling pathway and inhibition by this compound.

Experimental Workflow

The overall workflow for assessing p-ERK levels after this compound treatment involves several key stages, from cell culture and treatment to data analysis.

Figure 2: Western blot experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed a human cancer cell line known to harbor the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation (Optional): To reduce basal levels of ERK activation, serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a serum-free medium.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. Preclinical studies have shown that this compound can robustly inhibit ERK phosphorylation for at least 24 hours.[4][5]

Protocol 2: Cell Lysis and Protein Extraction

-

Preparation: After treatment, place the 6-well plates on ice.

-

Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[9][10]

-

Scraping: Use a cell scraper to gently scrape the adherent cells from the bottom of the wells.[8]

-

Collection and Incubation: Transfer the cell lysate to pre-chilled microcentrifuge tubes. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[9][11]

-

Centrifugation: Centrifuge the lysates at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8][11]

-

Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to new pre-chilled tubes. Discard the pellet.[8]

Protocol 3: Protein Quantification (BCA Assay)

-

Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[12][13]

-

Sample Preparation: Prepare dilutions of your cell lysates.

-

BCA Assay: Perform the bicinchoninic acid (BCA) assay according to the manufacturer's instructions to determine the protein concentration of each lysate.[14][15] This involves mixing the protein samples and standards with the BCA working reagent and measuring the absorbance at 562 nm.[12][15]

-

Calculation: Generate a standard curve from the absorbance readings of the BSA standards and use it to calculate the protein concentration of your unknown samples.[15]

Protocol 4: SDS-PAGE and Western Blotting

-

Sample Preparation for Gel Loading: Normalize the protein concentration of all samples with lysis buffer. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10][16]

-

Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples into the wells of a 10-12% polyacrylamide gel. Run the gel at 100-120 volts until the dye front reaches the bottom of the gel.[17][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19] This can be done using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-wetted with methanol.[18]

-

Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6][16] Note: For phospho-antibodies, BSA is often the preferred blocking agent to avoid high background.[6]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in the blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle shaking.[6][7]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[6][17]

-

Final Washes: Wash the membrane three more times for 10 minutes each with TBST.[6]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.[11]

Protocol 5: Stripping and Re-probing for Total ERK

To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.

-

Stripping: After imaging for p-ERK, incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[17][20]

-

Washing: Wash the membrane thoroughly with TBST (3 x 10 minutes).

-

Re-blocking: Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]

-

Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C.

-

Repeat: Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry software should be used to quantify the band intensities for both p-ERK and total ERK. The p-ERK signal should be normalized to the total ERK signal for each sample to account for any variations in protein loading.

Table 1: Densitometry Analysis of p-ERK and Total ERK Levels

| Treatment Group | This compound Conc. (nM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK (relative to Vehicle) |

| Vehicle Control | 0 (DMSO) | 50000 | 52000 | 0.96 | 0% |

| This compound | 1 | 40000 | 51000 | 0.78 | 18.75% |

| This compound | 10 | 25000 | 53000 | 0.47 | 51.04% |

| This compound | 100 | 5000 | 51500 | 0.10 | 89.58% |

| This compound | 1000 | 1000 | 52500 | 0.02 | 97.92% |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and this compound concentrations used.

Conclusion

Western blotting is a robust and widely used technique to assess the inhibition of signaling pathways by targeted therapies. This application note provides a comprehensive protocol for evaluating the effect of this compound on the phosphorylation of ERK in KRAS G12C mutant cancer cells. By following these detailed steps, researchers can reliably quantify the dose-dependent inhibition of the MAPK pathway by this compound, providing crucial data for preclinical and drug development studies.

References

- 1. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. oncodaily.com [oncodaily.com]

- 4. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 13. Pierce BCA Protein Assay Protocol [protocols.io]

- 14. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 15. qb3.berkeley.edu [qb3.berkeley.edu]

- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neobiotechnologies.com [neobiotechnologies.com]

- 19. bostonbioproducts.com [bostonbioproducts.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Synergy Between Glecirasib and Other Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecirasib (JAB-21822) is a highly selective, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] By irreversibly binding to the mutant cysteine residue, this compound locks the KRAS G12C protein in an inactive, GDP-bound state.[1][3] This action effectively blocks downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][3][4] While this compound has shown promising efficacy as a monotherapy, combination strategies are being explored to enhance its anti-tumor activity and overcome potential resistance mechanisms.[1][3] This document provides detailed methods and protocols for evaluating the synergistic effects of this compound in combination with other targeted inhibitors.

Rationale for Combination Therapies

Combining this compound with inhibitors that target parallel or downstream signaling pathways, or pathways involved in feedback activation, is a rational approach to achieving synergistic anti-cancer effects. Preclinical and clinical studies are investigating this compound in combination with:

-

SHP2 Inhibitors (e.g., JAB-3312): SHP2 is a protein tyrosine phosphatase that plays a role in activating the RAS-MAPK pathway.[5] Co-inhibition of KRAS G12C and SHP2 can lead to a more profound and durable suppression of this critical signaling cascade.[3][5]

-

EGFR Inhibitors (e.g., Cetuximab): In some cancers, inhibition of the KRAS pathway can lead to a feedback activation of upstream receptor tyrosine kinases like EGFR.[6] Combining this compound with an EGFR inhibitor can abrogate this feedback loop and enhance therapeutic efficacy.[6]

Experimental Workflow for Synergy Evaluation

A systematic approach is essential for identifying and validating synergistic drug combinations. The following workflow outlines the key experimental stages:

Caption: A stepwise workflow for the systematic evaluation of drug synergy.

Key Experimental Protocols

Cell Viability Assays